3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound with the molecular formula C9H5ClF3NO It is characterized by the presence of a chloro group, a trifluoroethoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile typically involves the etherification of 3-chloro-4-hydroxybenzonitrile with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the ether bond . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis . Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the chloro group.
Hydrolysis: The major product is 3-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid.
Scientific Research Applications
3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes . The nitrile group can form hydrogen bonds with target proteins, influencing their activity. The chloro group may also participate in halogen bonding, further stabilizing the interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2,2,2-trifluoroethoxy)benzenamine: Similar in structure but contains an amine group instead of a nitrile group.
4-(2,2,2-Trifluoroethoxy)benzonitrile: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile: Positional isomer with the chloro group at a different position on the benzene ring.
Uniqueness
3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a trifluoroethoxy group enhances its versatility in synthetic applications and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
3-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-3H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPUOZCEVQTOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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